

Hexafluoroisopropyl methyl ether azeotrope with water and other solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoroisopropyl methyl ether*

Cat. No.: *B150346*

[Get Quote](#)

Technical Support Center: Hexafluoroisopropyl Methyl Ether

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **hexafluoroisopropyl methyl ether**.

Frequently Asked Questions (FAQs)

Q1: What is **hexafluoroisopropyl methyl ether** and what are its common applications?

Hexafluoroisopropyl methyl ether, also known as sevoflurane related compound B, is a fluorinated ether with the chemical formula C₄H₄F₆O.[1][2][3] It is a colorless liquid with a characteristic ether-like odor.[4] Due to its unique properties, such as high chemical stability, low surface tension, and the ability to dissolve a wide range of organic compounds, it is used in various applications[1][5]:

- Solvent: It serves as a solvent in chemical reactions, particularly in the synthesis of fluorinated compounds.[1]
- Electronics Industry: It is utilized in the manufacturing of electronic components, including semiconductors and photoresists.[1]

- Pharmaceuticals: It is employed as a solvent and intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other pharmaceutical products.[5]
- Battery Technology: It is used as a cosolvent and additive in electrolyte formulations for lithium-ion and sodium-ion batteries.[6][7]

Q2: What are the key physical properties of **hexafluoroisopropyl methyl ether**?

The table below summarizes the key physical properties of **hexafluoroisopropyl methyl ether**.

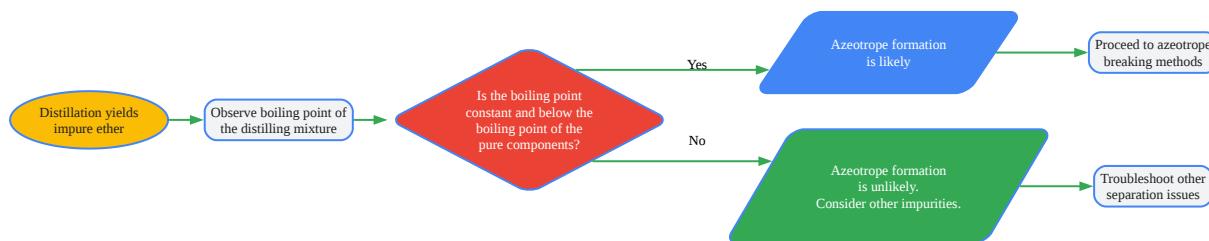
Property	Value
CAS Number	13171-18-1[1]
Molecular Formula	C4H4F6O[1][5]
Molecular Weight	182.07 g/mol [1]
Boiling Point	49 - 51 °C
Density	1.39 g/mL[7]
Appearance	Colorless to almost colorless clear liquid[1]
Solubility	Soluble in most organic solvents; low solubility in water.[4][5]

Q3: Does **hexafluoroisopropyl methyl ether** form an azeotrope with water?

While specific quantitative data on the azeotropic behavior of **hexafluoroisopropyl methyl ether** with water is not readily available in public literature, its low solubility in water suggests the potential for the formation of a heterogeneous azeotrope. Generally, components with significant differences in polarity are more likely to form azeotropes.

Q4: Does **hexafluoroisopropyl methyl ether** form azeotropes with other solvents?

Yes, it is known that **hexafluoroisopropyl methyl ether** can form azeotropic or azeotrope-like compositions. For instance, it forms an azeotrope with hexafluoroisopropanol, which can be


challenging to separate by conventional distillation.^[4] Given its boiling point, it is plausible that it may form azeotropes with other solvents that have similar boiling points.

Troubleshooting Guides

Issue: Difficulty in separating hexafluoroisopropyl methyl ether from a reaction mixture by distillation.

This issue could be indicative of azeotrope formation.

Initial Assessment Workflow

[Click to download full resolution via product page](#)

Caption: Initial assessment of potential azeotrope formation during distillation.

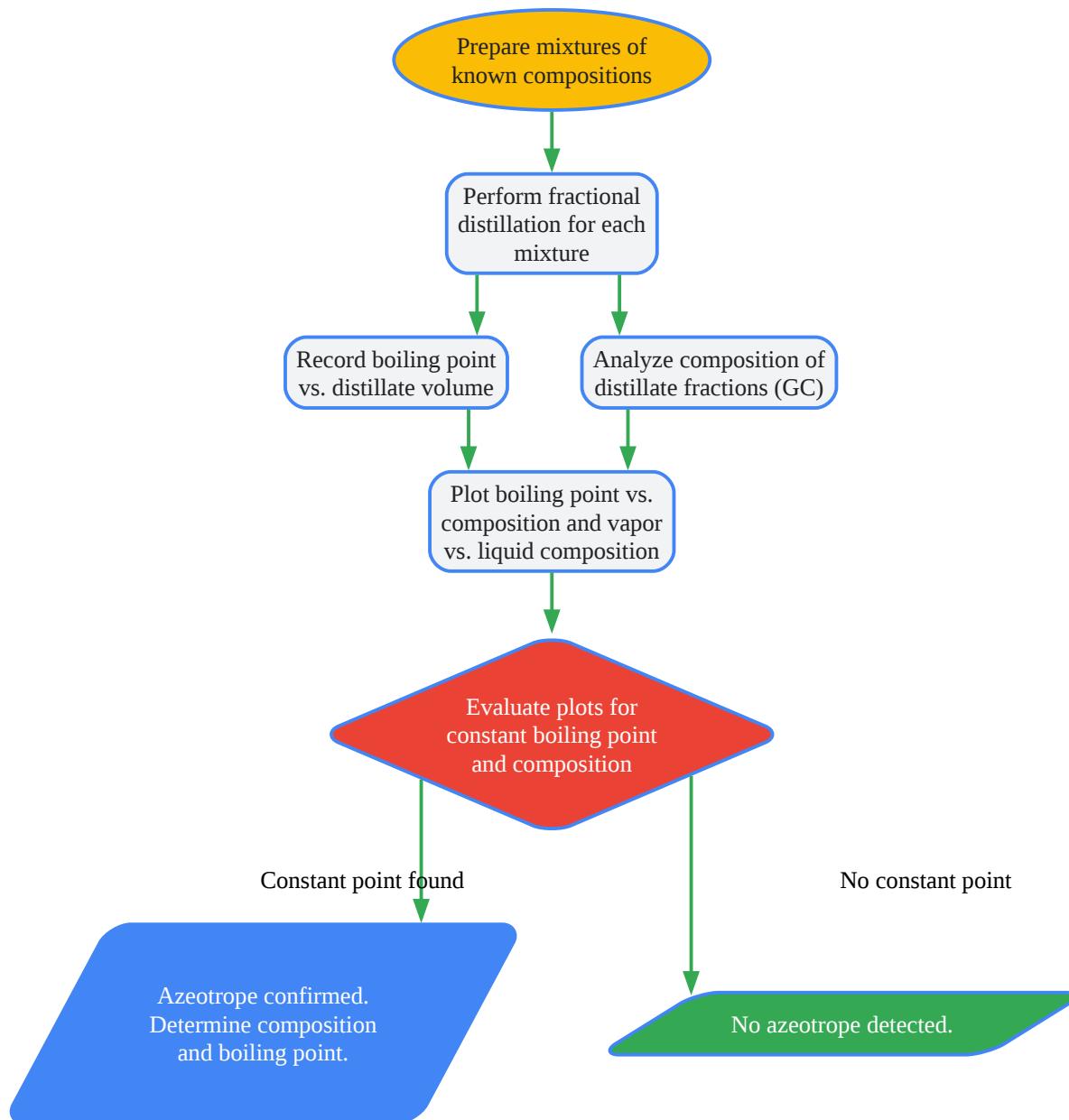
Issue: Suspected azeotrope formation with an unknown solvent.

If you suspect an azeotrope is forming, you can perform experiments to confirm its existence and determine its composition.

Experimental Protocol: Determination of Azeotropic Behavior

This protocol provides a general method for determining if **hexafluoroisopropyl methyl ether** forms an azeotrope with another solvent.

Materials:

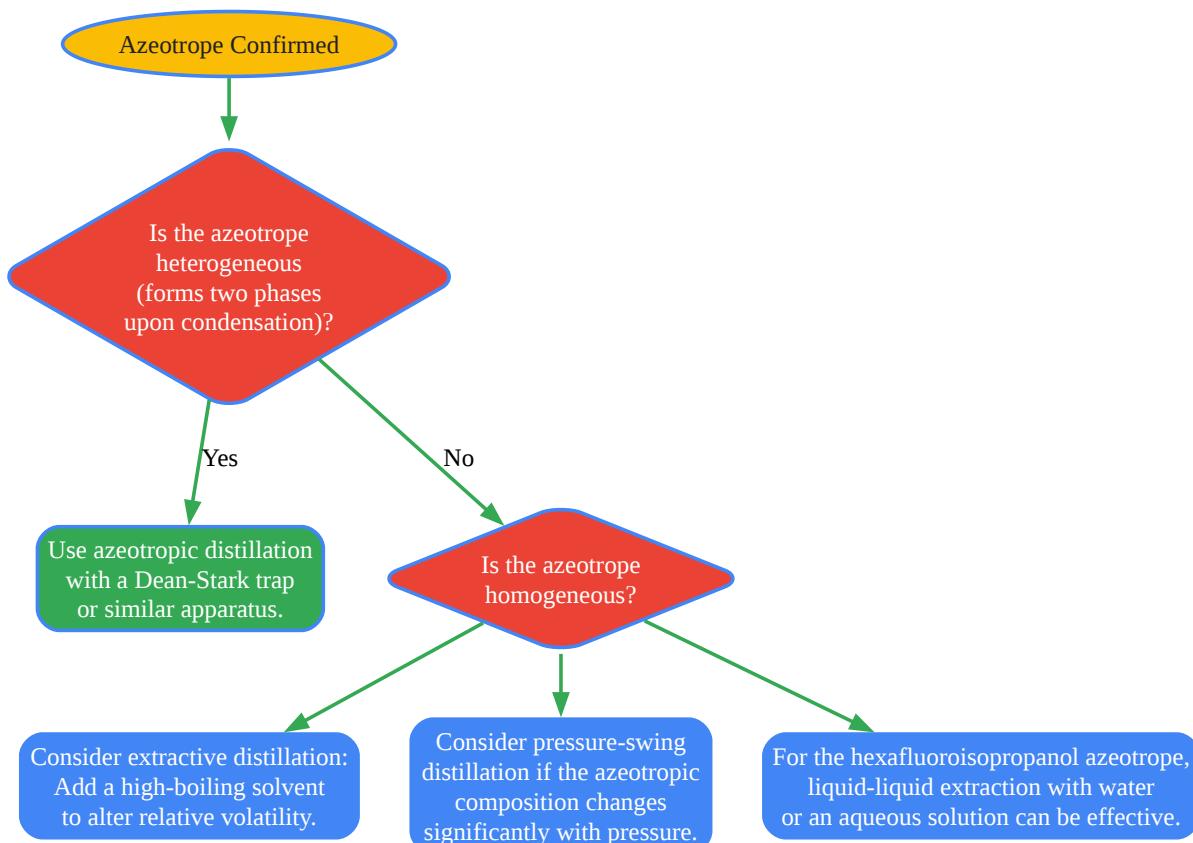

- **Hexafluoroisopropyl methyl ether**
- Solvent of interest
- Distillation apparatus with a fractionating column
- Thermometer or temperature probe
- Gas chromatograph (GC) or other suitable analytical instrument for composition analysis
- Series of flasks for collecting distillate fractions

Procedure:

- Prepare Mixtures: Prepare several mixtures of **hexafluoroisopropyl methyl ether** and the solvent of interest with varying compositions (e.g., 10%, 30%, 50%, 70%, 90% by weight of the ether).
- Distillation: For each mixture, perform a fractional distillation.
- Record Data: Carefully record the boiling point of the vapor at the head of the column as a function of the volume of distillate collected.
- Analyze Fractions: Collect small fractions of the distillate at regular intervals and analyze their composition using GC.
- Identify Azeotrope:
 - If the boiling point of a mixture is constant and lower (minimum-boiling azeotrope) or higher (maximum-boiling azeotrope) than the boiling points of the pure components, an azeotrope is present.

- The composition of the distillate collected during the constant boiling point period corresponds to the azeotropic composition.

Experimental Workflow for Azeotrope Determination


[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of an azeotrope.

Issue: How to break an azeotrope of hexafluoroisopropyl methyl ether.

If an azeotrope is confirmed, conventional distillation will not be effective for separation. Here are some common techniques to consider:

Troubleshooting Decision Tree for Breaking Azeotropes

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a method to break an azeotrope.

Detailed Methodologies:

- Azeotropic Distillation: This technique involves adding a third component (an entrainer) to the mixture to form a new, lower-boiling azeotrope that is often heterogeneous. This new azeotrope is then distilled off, and the components can be separated after condensation.
- Extractive Distillation: A high-boiling solvent is added to the mixture, which alters the relative volatility of the components of the original azeotrope, allowing for their separation by distillation.
- Pressure-Swing Distillation: This method is applicable if the composition of the azeotrope is sensitive to pressure. The mixture is distilled in two columns operated at different pressures.
- Liquid-Liquid Extraction: As suggested by patent literature for the **hexafluoroisopropyl methyl ether**/hexafluoroisopropanol system, washing the mixture with water or an aqueous solution can be an effective separation method due to the differing solubilities of the components.^[4]

For further assistance, please consult relevant chemical engineering literature and safety data sheets for all chemicals used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. Hexafluoroisopropyl methyl ether | C4H4F6O | CID 25749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105566074A - Hexafluoroisopropyl methyl ether purification method - Google Patents [patents.google.com]
- 5. Case Study: Finding Azeotropes [molecularknowledge.com]
- 6. researchgate.net [researchgate.net]
- 7. Hexafluoroisopropyl methyl ether 13171-18-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [Hexafluoroisopropyl methyl ether azeotrope with water and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150346#hexafluoroisopropyl-methyl-ether-azeotrope-with-water-and-other-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com